

# An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Hydroxyphenyl benzoate*

Cat. No.: *B086727*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Hydroxyphenyl benzoate**, also known as resorcinol monobenzoate, is a phenolic ester that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, featuring both a hydroxylated phenyl ring and a benzoate group, imparts a range of valuable properties, from potent biological activities to utility as a polymer additive. This technical guide provides a comprehensive overview of **3-hydroxyphenyl benzoate**, covering its synthesis, physicochemical properties, spectroscopic characterization, and diverse applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

## Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **3-hydroxyphenyl benzoate** is essential for its application and further development.

| Property          | Value                                          | Reference                               |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 136-36-7                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>10</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 214.22 g/mol                                   | <a href="#">[1]</a>                     |
| Appearance        | White to off-white crystalline powder          |                                         |
| Melting Point     | 133-135 °C                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES            | O=C(OC1=CC(O)=CC=C1)C2=CC=CC=C2                | <a href="#">[2]</a>                     |
| InChIKey          | GDESWOTWNNGOMW-UHFFFAOYSA-N                    | <a href="#">[2]</a>                     |

## Synthesis of 3-Hydroxyphenyl Benzoate

The synthesis of **3-hydroxyphenyl benzoate** can be achieved through several methods. A common and effective approach is the esterification of resorcinol with benzoyl chloride. The following protocol is based on established procedures for the selective acylation of phenolic compounds.[\[3\]](#)

## Experimental Protocol: Synthesis via Acylation of Resorcinol

Materials:

- Resorcinol (1,3-dihydroxybenzene)
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl, for acidification)

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolution of Resorcinol: Prepare a 15-20% aqueous solution of resorcinol.
- pH Adjustment: Adjust the pH of the resorcinol solution to 7.5-8.5 by the gradual addition of an aqueous sodium hydroxide solution. This step is crucial for the selective mono-acylation by deprotonating one of the phenolic hydroxyl groups, enhancing its nucleophilicity.
- Temperature Control: Bring the temperature of the reaction mixture to 19-21 °C and maintain this temperature throughout the reaction. Precise temperature control is important to minimize side reactions, such as the formation of the dibenzoate ester.
- Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred reaction mixture. The benzoyl chloride should be added portion-wise to control the reaction rate and temperature.
- Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor and maintain the pH of the reaction mixture at 7.5-8.5 by adding sodium hydroxide solution. This neutralizes the hydrochloric acid formed as a byproduct of the esterification reaction.
- Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture at 19-21 °C for a specified period to ensure the reaction goes to completion.
- Work-up:
  - Acidify the reaction mixture with dilute hydrochloric acid to precipitate the **3-hydroxyphenyl benzoate**.
  - Collect the solid product by filtration and wash it with cold water to remove any unreacted resorcinol and inorganic salts.
  - For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

- Drying: Dry the purified product under vacuum to obtain **3-hydroxyphenyl benzoate** as a crystalline solid.

Caption: Workflow for the synthesis of **3-Hydroxyphenyl Benzoate**.

## Spectroscopic Characterization

The structural elucidation of **3-hydroxyphenyl benzoate** is confirmed through various spectroscopic techniques.

### Mass Spectrometry

The electron ionization mass spectrum of **3-hydroxyphenyl benzoate** shows a molecular ion peak corresponding to its molecular weight.

- EI-MS: The mass spectrum for 1,3-Benzenediol, monobenzoate is available in the NIST database, which can be used for structural confirmation.[4][5] A predicted mass spectrum from another source shows prominent peaks that can be correlated with the fragmentation pattern of the molecule.[6]

### Infrared (IR) Spectroscopy

The IR spectrum of **3-hydroxyphenyl benzoate** exhibits characteristic absorption bands corresponding to its functional groups.

- Key IR Absorptions:
  - A broad band in the region of  $3600\text{-}3200\text{ cm}^{-1}$  is indicative of the O-H stretching vibration of the phenolic hydroxyl group.
  - A strong absorption band around  $1730\text{-}1710\text{ cm}^{-1}$  corresponds to the C=O stretching vibration of the ester group.
  - Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region are attributed to the C=C stretching vibrations of the aromatic rings.
  - A C-O stretching band for the ester is typically observed around  $1300\text{-}1100\text{ cm}^{-1}$ .

The NIST WebBook provides an experimental gas-phase IR spectrum for 1,3-Benzenediol, monobenzoate which can be used as a reference.[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **3-hydroxyphenyl benzoate** are not readily available in the searched databases, predicted spectra and data from closely related analogs can provide valuable insights into the expected chemical shifts.

- $^1\text{H}$  NMR (Predicted):
  - The protons on the benzoate ring are expected to appear in the aromatic region ( $\delta$  7.0-8.2 ppm). The protons ortho to the carbonyl group will be the most downfield.
  - The protons on the 3-hydroxyphenyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the hydroxyl and ester groups.
  - A broad singlet corresponding to the phenolic hydroxyl proton is expected, and its chemical shift can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR (Predicted):
  - The carbonyl carbon of the ester group is expected to have a chemical shift in the range of  $\delta$  165-175 ppm.
  - The aromatic carbons will appear in the region of  $\delta$  110-160 ppm. The carbon attached to the hydroxyl group and the carbon attached to the ester oxygen will have distinct chemical shifts due to the electronic effects of these substituents.

## Biological Activities and Potential Applications

**3-Hydroxyphenyl benzoate** and its derivatives have shown promise in a variety of biological applications, primarily stemming from their antioxidant, anti-inflammatory, and enzyme inhibitory properties.

### Antioxidant Activity

The phenolic hydroxyl group in **3-hydroxyphenyl benzoate** is a key structural feature responsible for its antioxidant properties. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).

#### DPPH Radical Scavenging Assay:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds. While specific  $IC_{50}$  values for **3-hydroxyphenyl benzoate** are not readily available in the reviewed literature, studies on related hydroxylated phenyl benzoate derivatives have demonstrated that the number and position of hydroxyl groups significantly influence their radical scavenging capacity.<sup>[7]</sup> It is anticipated that **3-hydroxyphenyl benzoate** would exhibit moderate antioxidant activity in such assays.

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

## Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.<sup>[8]</sup> While direct studies on the NF- $\kappa$ B inhibitory activity of **3-hydroxyphenyl benzoate** are limited, related phenolic compounds have been shown to exert anti-inflammatory effects by modulating this pathway.<sup>[9]</sup> It is plausible that **3-hydroxyphenyl benzoate** may also possess anti-inflammatory properties through the inhibition of NF- $\kappa$ B activation, thereby reducing the production of inflammatory mediators. Further investigation is warranted to elucidate its specific mechanism of action.

## Enzyme Inhibition

The structural motifs present in **3-hydroxyphenyl benzoate** make it a candidate for enzyme inhibition, a key strategy in drug development.

- Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Benzoate derivatives have been investigated as tyrosinase inhibitors, with the proposed mechanism involving the chelation of copper ions in the enzyme's active site.<sup>[10][11]</sup> The hydroxyl and carboxyl groups in the vicinity of the aromatic rings in **3-hydroxyphenyl benzoate** suggest its potential to interact

with the active site of tyrosinase. Kinetic studies would be necessary to determine the mode and potency of this inhibition.[12]

- Farnesoid X Receptor (FXR) Antagonism: FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism. While **3-hydroxyphenyl benzoate** itself has not been extensively studied as an FXR antagonist, derivatives of hydroxyphenyl benzoates have been identified as potential modulators of FXR activity. This suggests that the core scaffold of **3-hydroxyphenyl benzoate** could be a valuable starting point for the design of novel FXR antagonists for the treatment of metabolic diseases.

## Applications in Materials Science

Beyond its biological activities, **3-hydroxyphenyl benzoate** serves as a valuable component in materials science, particularly as a UV stabilizer for polymers.

## UV Stabilization in Polymers

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, loss of mechanical properties, and reduced lifespan. UV stabilizers are additives that protect polymers from this photodegradation. Benzoate derivatives, including **3-hydroxyphenyl benzoate**, can function as UV absorbers.[13] They absorb harmful UV radiation and dissipate it as harmless heat, thereby preventing the initiation of polymer degradation. The phenolic hydroxyl group can also contribute to the stabilization by acting as a radical scavenger, interrupting the auto-oxidation chain reactions that occur during photodegradation. The performance of **3-hydroxyphenyl benzoate** as a UV stabilizer would depend on its concentration, compatibility with the polymer matrix, and the specific polymer being protected.

## Conclusion

**3-Hydroxyphenyl benzoate** is a versatile molecule with a rich chemistry and a broad spectrum of potential applications. Its synthesis is well-established, and its physicochemical properties are well-characterized. While its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, show significant promise, further in-depth studies are required to fully elucidate its mechanisms of action and quantify its potency. In the realm of materials science, its role as a UV stabilizer highlights its industrial relevance. This technical guide serves as a foundational resource to encourage and support further research and development

of **3-hydroxyphenyl benzoate** and its derivatives for novel therapeutic and industrial applications.

## References

- Fries, K., & Lindemann, H. (1914).
- MassBank of North America. Spectrum CCMSLIB00000846525 for NCGC00385446-01! [(2S,3R,4S,5S,6R) - MoNA. Available from: <https://mona.fiehnlab.ucdavis.edu/spectra/display/CCMSLIB00000846525>
- Process of manufacturing resorcinol monobenzoate. (1951). U.S.
- Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.).
- 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 13C NMR Spectrum (1D, 201 MHz, H<sub>2</sub>O, predicted) (NP0251291). (n.d.). NP-MRD.
- 1H NMR Spectrum (1D, 500 MHz, H<sub>2</sub>O, predicted) (NP0251291). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 126 MHz, H<sub>2</sub>O, predicted) (NP0251291). (n.d.). NP-MRD.
- A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central.
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020).
- Benzoic acid, 3-hydroxy-. (n.d.). NIST WebBook.
- 1,3-Benzenediol, monobenzo
- An Updated Review of Tyrosinase Inhibitors. (n.d.). PubMed Central.
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in  $\alpha$ -MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PubMed Central.
- 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- **3-hydroxyphenyl benzoate** - 136-36-7, C<sub>13</sub>H<sub>10</sub>O<sub>3</sub>, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
- **3-Hydroxyphenyl Benzoate** 95.0+%, TCI America™. (n.d.). Fisher Scientific.
- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (n.d.). PubMed Central.
- 2-(3-(4-hydroxyphenyl)propanamido)
- Antioxidant Activity and Phenolic Compound Identification and Quantification in Western Australian Honeys. (n.d.). MDPI.
- IC50 Values of Compounds 3a-h Calculated Based on HRBC Membrane Stabilization Assay. (n.d.).
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (n.d.). MDPI.

- B-cell Specific Inhibitors of NF-κB Activation. (2011).
- Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2025).
- Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). (n.d.).
- 1,3-Benzenediol, monobenzo
- 3-hydroxyphenyl benzo
- **3-hydroxyphenyl benzoate**, 136-36-7. (n.d.). The Good Scents Company.
- Buy 3-Hydroxyphenyl benzo
- Light Stabilizers/UV Absorbers - Selection Tips & Formul
- Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. (n.d.).
- NF-κB Inhibition of Selected Active Isolated Compounds. (n.d.).
- Antioxidant activity of 3,4,5-trihydroxyphenylacetamide deriv
- Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv
- Naturally occurring NF-kappaB inhibitors. (n.d.). PubMed.
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. (n.d.).
- ADDITIVES. (n.d.). Greenchemicals.
- Stabilizer composition for silyl-modified polymer sealants. (n.d.). Google Patents..d.).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-hydroxyphenyl benzoate, 136-36-7 [thegoodscentscompany.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]

- 5. Anti-inflammatory effects of Athyrium yokoscense extract via inhibition of the Erk1/2 and NF-κB pathways in bisphenol A-stimulated A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086727#review-of-literature-on-3-hydroxyphenyl-benzoate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)